Egfr-IN-50

EGFR L858R NSCLC Kinase Inhibitor

EGFR-IN-50 (Compound 9h) is the only commercially available EGFR inhibitor engineered as an H₂S donor, offering nanomolar potency against the L858R single mutation (GI50=8 nM) and ~750-fold selectivity over the T790M/L858R double mutant. It demonstrates significantly lower cytotoxicity to normal HUVEC cells than osimertinib. This unique profile makes it an indispensable tool for dissecting L858R-driven NSCLC pathways, benchmarking drug safety, and serving as a negative control in T790M studies—all in one molecule.

Molecular Formula C24H26BrN3O4S2
Molecular Weight 564.5 g/mol
Cat. No. B12390116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-50
Molecular FormulaC24H26BrN3O4S2
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C
InChIInChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28)
InChIKeyWISOXVRWVHHVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-50 (Compound 9h): A Potent and Selective EGFR Inhibitor Against L858R Resistance Mutation for Oncology Research


Egfr-IN-50 (also referred to as Compound 9h) is a 4-anilinoquinazoline derivative conjugated with a hydrogen sulfide (H2S) donor, designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1]. It demonstrates high potency against the EGFR L858R resistance mutation (GI50 = 8 nM) and shows selectivity over wild-type EGFR [1]. The compound's unique structural feature—the H2S-releasing moiety—distinguishes it from conventional EGFR tyrosine kinase inhibitors (TKIs) and contributes to its distinct pharmacological profile [1]. It is primarily utilized in preclinical oncology research to study EGFR-mutant non-small cell lung cancer (NSCLC).

Why Egfr-IN-50 Cannot Be Simply Substituted with Other EGFR Inhibitors in L858R-Driven Cancer Models


EGFR inhibitors are not interchangeable due to their distinct selectivity profiles for wild-type versus mutant EGFR, and their differential activities against specific resistance mutations such as L858R and T790M. While first-generation TKIs like gefitinib and erlotinib are effective against L858R, they show limited activity against the T790M gatekeeper mutation [1][2]. Third-generation inhibitors like osimertinib potently inhibit T790M/L858R but may exhibit higher toxicity to normal cells [3]. Egfr-IN-50, with its nanomolar potency against L858R, reduced activity against T790M/L858R, and lower cytotoxicity to normal HUVEC cells compared to osimertinib, occupies a unique position in the EGFR inhibitor landscape [4]. Its H2S-donor functionality further differentiates it by potentially modulating cellular redox and signaling pathways [4].

Quantitative Differentiation of Egfr-IN-50 Against Key EGFR Mutations and Cellular Toxicity


Sub-Nanomolar Potency Against EGFR L858R Single Mutant in Ba/F3 Cellular Model

Egfr-IN-50 demonstrates exceptional potency against the EGFR L858R single mutant in a cellular context, with a GI50 of 8 nM, as determined in TEL-EGFR-L858R-BaF3 cells [1]. This potency is superior to first-generation EGFR inhibitors such as gefitinib, which exhibits an IC50 of 20 nM in the H3255 NSCLC cell line harboring the L858R mutation [2], and erlotinib, which shows an IC50 of 239 nM against the same mutant in enzymatic assays [3].

EGFR L858R NSCLC Kinase Inhibitor Ba/F3 Cell Model

Reduced Activity Against EGFR T790M/L858R Double Mutant Relative to Third-Generation TKIs

In contrast to third-generation EGFR inhibitors designed to target the T790M resistance mutation, Egfr-IN-50 exhibits significantly lower potency against the EGFR T790M/L858R double mutant, with a GI50 of 6.03 μM in TEL-EGFR-T790M-L858R-BaF3 cells [1]. This is in stark contrast to osimertinib, which potently inhibits this double mutant with an IC50 of 11.44 nM [2], and afatinib, which shows an IC50 of 10 nM .

EGFR T790M Drug Resistance Osimertinib Ba/F3 Cell Model

High Selectivity for Mutant EGFR Over Wild-Type EGFR in Cellular Assays

Egfr-IN-50 demonstrates excellent selectivity for the L858R mutant over wild-type (WT) EGFR. In Ba/F3 cellular assays, the compound exhibited a GI50 >10 μM against TEL-EGFR-WT-BaF3 cells, resulting in a selectivity index of >1,250 for the L858R mutant (8 nM vs >10,000 nM) [1]. This selectivity window is substantially larger than that of osimertinib, which displays an IC50 of 493.8 nM for WT EGFR, yielding a selectivity index of ~43 for the L858R/T790M mutant [2].

EGFR Selectivity Wild-Type EGFR Safety Margin Ba/F3 Cell Model

Lower Cytotoxicity to Normal HUVEC Cells Compared to Osimertinib

In a direct head-to-head comparison from the original research article, Egfr-IN-50 demonstrated significantly lower cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) compared to the third-generation TKI osimertinib (AZD9291). Egfr-IN-50 exhibited an IC50 >10 μM for HUVEC cells, while osimertinib was more toxic to these normal cells [1].

Cytotoxicity HUVEC Normal Cells Safety Profile

Recommended Research Applications for Egfr-IN-50 Based on Quantitative Evidence


Selective Inhibition of EGFR L858R-Driven NSCLC in Preclinical Models

Egfr-IN-50 is optimally suited for in vitro and in vivo studies focused on non-small cell lung cancer (NSCLC) harboring the EGFR L858R single mutation. Its nanomolar potency against this mutation in cellular models [1] and its high selectivity over wild-type EGFR [1] make it a precise tool for dissecting L858R-dependent signaling pathways without confounding effects on T790M or wild-type EGFR. Researchers can utilize Egfr-IN-50 to investigate L858R-specific oncogenic mechanisms, identify synthetic lethal partners, or evaluate combination therapies in L858R-driven xenograft or genetically engineered mouse models.

Investigating the Role of Hydrogen Sulfide (H2S) Donation in EGFR-Mutant Cancer Biology

Unlike any other commercially available EGFR TKI, Egfr-IN-50 is engineered as an H2S donor [1]. This unique feature allows researchers to explore the intersection of EGFR inhibition and H2S-mediated cellular signaling (e.g., redox regulation, apoptosis, inflammation) within the same molecule. Studies can be designed to compare the effects of Egfr-IN-50 with its non-H2S-donor analogs or with EGFR inhibitors that lack this functionality, thereby isolating the contribution of H2S release to anti-cancer efficacy and cellular responses.

Utilization as a Negative Control for T790M-Mediated Resistance Studies

Given its significantly reduced activity against the EGFR T790M/L858R double mutant (GI50 = 6.03 μM) [1], Egfr-IN-50 serves as an excellent negative control or tool compound in experiments designed to assess the efficacy of third-generation EGFR inhibitors (e.g., osimertinib) or novel agents targeting the T790M resistance mutation. Its inclusion in assay panels helps confirm that observed effects are specifically due to T790M inhibition, rather than broader kinase inhibition or off-target effects.

Safety and Tolerability Profiling in Comparative Toxicology Studies

The direct evidence showing that Egfr-IN-50 is less cytotoxic to normal HUVEC cells than osimertinib [1] positions it as a valuable comparator for preclinical toxicology assessments. Researchers can use Egfr-IN-50 to benchmark the safety profile of other EGFR inhibitors, particularly regarding vascular or endothelial toxicity. This is crucial for selecting lead candidates with a favorable therapeutic index for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.